1-(Difluoromethyl)-3-iodobenzene
Overview
Description
1-(Difluoromethyl)-3-iodobenzene is a useful research compound. Its molecular formula is C7H5F2I and its molecular weight is 254.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Difluoromethyl)-3-iodobenzene is an organofluorine compound characterized by the presence of a difluoromethyl group and an iodine atom attached to a benzene ring. Its unique molecular structure imparts distinct chemical properties that are significant in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.
This compound has a molecular formula of C_7H_4F_2I and a molecular weight of 254.02 g/mol. The difluoromethyl group enhances hydrogen bonding capabilities, while the iodine atom provides opportunities for further functionalization. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as copper-mediated difluoromethylation .
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological macromolecules, including proteins and nucleic acids. Key aspects include:
- Hydrogen Bonding : The presence of fluorine increases the compound's ability to form strong hydrogen bonds, which can modulate enzyme and receptor activities, potentially leading to diverse biological effects.
- Therapeutic Potential : Due to its structural features, this compound is being explored as a candidate in drug design, particularly for targeting specific enzymes or receptors .
The mechanism of action involves binding to specific molecular targets, altering their activity. This can lead to various biological effects, including inhibition or modulation of enzymatic activity. For example, the compound may interact with enzymes involved in metabolic pathways or receptors that mediate cellular signaling .
Case Study 1: Interaction with Enzymes
Research has demonstrated that this compound can act as a hydrogen bond donor in enzyme interactions. A study highlighted its potential to influence the activity of certain enzymes critical in metabolic processes, suggesting applications in drug development for metabolic disorders.
Case Study 2: Radiolabeling for Imaging Studies
The iodine atom in this compound can be utilized for radiolabeling with isotopes like I-123. This application is significant in nuclear medicine for imaging studies, enabling the compound to serve as a probe for specific biological targets.
Table: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Fluoro-3-iodobenzene | Fluoro group instead of difluoromethyl | Different reactivity due to lack of difluoromethyl |
2-(Difluoromethyl)-1-fluoro-3-iodobenzene | Variations in substituent positions | Affects chemical behavior and reactivity |
1-(Difluoromethyl)-4-iodobenzene | Iodine at para position | Different electronic effects compared to meta position |
1-(Difluoromethoxy)-3-iodobenzene | Methoxy group instead of methyl | Changes solubility and reactivity |
Applications in Drug Development
Given its unique properties, this compound is being investigated for several applications:
- Medicinal Chemistry : Its ability to modulate enzyme activity makes it a promising candidate for developing new therapeutics targeting metabolic pathways .
- Organic Electronics : The compound's structural characteristics may also lend themselves to applications in organic electronics and materials science due to its halogenated nature.
Properties
IUPAC Name |
1-(difluoromethyl)-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROHDLSABVNCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.